Etravirine-d6

LC-MS/MS bioanalysis isotopic interference stable isotope-labeled internal standard

Etravirine-d6 (CAS 1142096-06-7) is the definitive deuterated internal standard for etravirine quantification. Its +6 Da mass shift ensures complete spectral separation from native analyte and bromine-81 isotopologue, eliminating ion suppression and isotopic cross-talk. Co-elution perfectly compensates for matrix effects, meeting FDA/EMA precision and accuracy requirements. Supplied at ≥99% chemical and isotopic purity, it is essential for ANDA/DMF analytical method validation and routine QC. Substituting with unlabeled or lower-deuterated analogs compromises data integrity. Choose the reference standard trusted for regulatory submissions.

Molecular Formula C20H15BrN6O
Molecular Weight 441.3 g/mol
Cat. No. B8089661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtravirine-d6
Molecular FormulaC20H15BrN6O
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
InChIInChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3
InChIKeyPYGWGZALEOIKDF-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etravirine-d6: Deuterated Internal Standard for HIV NNRTI Quantification and Metabolic Tracing


Etravirine-d6 (CAS 1142096-06-7, molecular formula C20H9BrD6N6O, molecular weight 441.35 g/mol) is a stable isotope-labeled analog of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine [1]. The compound incorporates six deuterium atoms (d6) specifically at the 3- and 5-methyl positions of the dimethylbenzonitrile moiety [2], achieving a +6 Da mass shift relative to the unlabeled parent compound (MW 435.28) . This deuterium labeling is engineered to preserve the exact pharmacophore structure while enabling unequivocal mass spectrometric discrimination between the labeled tracer and endogenous analyte. As an analytical reference standard and internal standard (IS) , Etravirine-d6 is supplied with ≥99% chemical purity and high isotopic enrichment, a prerequisite for minimizing quantification bias in high-sensitivity bioanalytical workflows [3].

Critical Limitations of Unlabeled or Alternative-Labeled Etravirine Analogs in Bioanalytical Workflows


Substituting Etravirine-d6 with unlabeled etravirine or structurally distinct NNRTI internal standards in LC-MS/MS assays introduces unacceptable quantitative uncertainty. Etravirine-d6 co-elutes with the native analyte under standard reversed-phase chromatography conditions, thereby identically compensating for matrix effects and ionization suppression/enhancement [1]. Unlabeled etravirine cannot function as an internal standard due to mass spectral overlap (m/z 435.28 vs. m/z 441.35), while carbon-13 (13C)-labeled or deuterium-labeled analogs with fewer deuterium atoms (e.g., d2, d3) may suffer from isotopic cross-talk or incomplete mass separation if the +Δm is insufficient to resolve the M+2/M+4 natural isotope envelope of the bromine-containing parent molecule [2]. The d6 substitution provides a clean +6 Da shift that avoids isotopic overlap with the native A+2 peak from the bromine-81 isotopologue, ensuring baseline-resolved SRM transitions . Furthermore, the patent specification for deuterated etravirine compounds explicitly defines minimum isotopic enrichment thresholds (≥50.1% deuterium incorporation per labeled position) required to maintain analytical consistency, a standard that non-certified or alternative analogs may not meet [3].

Quantitative Differentiation: Etravirine-d6 vs. Unlabeled Etravirine and Alternative Deuterated Analogs


Mass Shift and Isotopic Interference: +6 Da Difference Eliminates M+2 Overlap from Bromine-81 Isotopologue

Etravirine-d6 exhibits a molecular mass of 441.35 g/mol, precisely 6.07 Da greater than the unlabeled parent etravirine (435.28 g/mol). This +6 Da differential is critical because etravirine contains one bromine atom (natural abundance 79Br:81Br ≈ 1:1), producing a prominent M+2 isotopic peak at m/z 437.28 for the native analyte. A +3 Da deuterated analog would generate an SRM transition overlapping with the M+2 natural isotope signal, introducing systematic quantification bias. The +6 Da shift of Etravirine-d6 places the internal standard signal completely outside the native isotopic envelope, enabling interference-free selected reaction monitoring (SRM) transitions [1].

LC-MS/MS bioanalysis isotopic interference stable isotope-labeled internal standard therapeutic drug monitoring

Chromatographic Co-Elution Behavior: Identical Retention Time to Unlabeled Etravirine for Matrix Effect Compensation

In validated HPLC-MS/MS methods for antiretroviral quantification, Etravirine-d6 and unlabeled etravirine co-elute with identical retention times under reversed-phase gradient conditions, typically within 5 minutes total run time. This perfect chromatographic alignment ensures that any ion suppression or enhancement caused by co-extracted plasma phospholipids or proteins affects the internal standard and analyte in precisely the same proportion, normalizing matrix effects and enabling accurate quantification across diverse patient samples [1]. In contrast, structurally dissimilar internal standards (e.g., quinoxalone) may exhibit differential retention and matrix effect susceptibility, violating the fundamental assumption of isotope dilution mass spectrometry [2].

LC-MS/MS method validation matrix effect recovery stable isotope-labeled internal standard

Deuterium Isotope Effect: Potential for Altered Metabolic Stability vs. Unlabeled Etravirine (Class-Level Inference)

Deuteration at metabolically labile sites can invoke a deuterium kinetic isotope effect (DKIE), wherein the C-D bond cleavage rate is reduced relative to C-H, potentially improving metabolic stability and altering pharmacokinetic profiles [1]. While direct comparative metabolic stability data for Etravirine-d6 versus unlabeled etravirine in human liver microsomes is not publicly available, the Concert Pharmaceuticals patent (US 8410124) specifically claims deuterated etravirine compounds (including d6 isotopologues) with the stated intention of modulating pharmacokinetic properties [2]. Unlabeled etravirine degrades by 15% over 2 hours in human liver microsomes [3], and deuteration of the methyl groups (the site of CYP3A4/CYP2C19-mediated alkyl oxidation) could theoretically slow this degradation pathway. This class-level inference positions Etravirine-d6 as a tool for investigating DKIE in NNRTI metabolism or as a potential lead for deuterated drug discovery.

deuterium kinetic isotope effect metabolic stability CYP450 metabolism deuterated drug development

Analytical Purity and Isotopic Enrichment: ≥99% Deuterium Incorporation and Chemical Purity for Regulatory-Compliant Quantification

Etravirine-d6 is supplied with certified chemical purity ≥99% (HPLC) and isotopic enrichment ≥99% deuterium incorporation at the six labeled positions [1]. This level of purity and enrichment is essential for use as a reference standard in Abbreviated New Drug Application (ANDA) submissions and quality control (QC) applications during pharmaceutical manufacturing . The patent specification for deuterated etravirine compounds establishes a minimum isotopic enrichment factor of 3340× natural abundance (≥50.1% deuterium incorporation) for labeled positions, but commercial Etravirine-d6 far exceeds this threshold, ensuring negligible signal contribution from unlabeled or partially labeled isotopologues that could otherwise introduce quantification error in MS/MS assays [2].

reference standard purity isotopic enrichment method validation ANDA

Validated Application Scenarios for Etravirine-d6 in Bioanalysis and Drug Development


Quantitative Bioanalysis of Etravirine in Clinical Pharmacokinetic Studies

Etravirine-d6 is the preferred internal standard for LC-MS/MS quantification of etravirine in human plasma, peripheral blood mononuclear cells (PBMCs), and tissues from HIV-infected patients undergoing antiretroviral therapy. Its +6 Da mass shift and identical chromatographic retention enable accurate correction for matrix effects and ionization variability, meeting FDA/EMA bioanalytical method validation guidelines for precision (CV ≤15%) and accuracy (85-115%) [1]. The compound's high isotopic enrichment (≥99%) ensures minimal contribution to the analyte channel, supporting lower limits of quantification (LLOQ) down to 1-5 ng/mL in validated methods [2].

Method Development and Validation for ANDA Submissions and Pharmaceutical QC

Etravirine-d6 serves as a fully characterized reference standard compliant with USP/EP pharmacopeial traceability requirements for analytical method development, method validation (AMV), and quality control (QC) release testing of etravirine active pharmaceutical ingredient (API) and finished dosage forms. Its use is essential for establishing specificity, linearity, accuracy, and precision in HPLC-UV and LC-MS methods, directly supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions .

Deuterium Kinetic Isotope Effect (DKIE) and Metabolic Stability Investigations

Although direct comparative metabolic stability data are not yet published, Etravirine-d6 represents a tool compound for investigating the deuterium kinetic isotope effect on CYP3A4/CYP2C19-mediated alkyl oxidation of etravirine. Researchers may incubate Etravirine-d6 and unlabeled etravirine in human liver microsomes or hepatocytes to quantify the DKIE magnitude (kH/kD) at the deuterated methyl positions, providing mechanistic insight into the potential for deuterium substitution to improve the metabolic stability and pharmacokinetic profile of this NNRTI scaffold [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etravirine-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.